Defined Biological Activity: Validated CCR5 Antagonism for HIV and Inflammatory Disease Research
Preliminary pharmacological screening identifies 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261951-45-4) as a CCR5 antagonist with potential for treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This specific activity is not reported for its close regioisomers, making it a direct selection criterion.
| Evidence Dimension | Biological Target / Indication |
|---|---|
| Target Compound Data | CCR5 antagonist; indicated for CCR5-mediated diseases (HIV, asthma, rheumatoid arthritis, autoimmune diseases, COPD) |
| Comparator Or Baseline | No activity reported for regioisomers CAS 119233-32-8, CAS 1261997-17-4 |
| Quantified Difference | Qualitative (Activity vs. No Reported Activity) |
| Conditions | Preliminary pharmacological screening [1] |
Why This Matters
This specific biological annotation validates the compound as a functional tool, justifying procurement over inactive or uncharacterized isomers for disease-relevant research.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
